molecular formula C21H23NO5S B12062976 1-(6-(Methylsulfonamido)-3-methoxy-2,4-dimethylphenyl)-3-methoxynaphthalen-2-ol

1-(6-(Methylsulfonamido)-3-methoxy-2,4-dimethylphenyl)-3-methoxynaphthalen-2-ol

Cat. No.: B12062976
M. Wt: 401.5 g/mol
InChI Key: NYLBMXVDAQUTJQ-UHFFFAOYSA-N
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Description

1-(6-(Methylsulfonamido)-3-methoxy-2,4-dimethylphenyl)-3-methoxynaphthalen-2-ol is a complex organic compound that features a naphthalene core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-(Methylsulfonamido)-3-methoxy-2,4-dimethylphenyl)-3-methoxynaphthalen-2-ol typically involves multi-step organic reactions. One common approach starts with the naphthalene core, which undergoes a series of substitutions and functional group transformations. Key steps include:

    Methoxylation: Introduction of methoxy groups at specific positions on the naphthalene ring.

    Sulfonamidation: Incorporation of the methylsulfonamido group through sulfonylation reactions.

    Methylation: Addition of methyl groups to achieve the desired substitution pattern.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(6-(Methylsulfonamido)-3-methoxy-2,4-dimethylphenyl)-3-methoxynaphthalen-2-ol can undergo various chemical reactions, including:

    Oxidation: Conversion of methoxy groups to hydroxyl groups or further oxidation to carbonyl compounds.

    Reduction: Reduction of sulfonamido groups to amines.

    Substitution: Electrophilic or nucleophilic substitution reactions at the aromatic ring positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce amines.

Scientific Research Applications

1-(6-(Methylsulfonamido)-3-methoxy-2,4-dimethylphenyl)-3-methoxynaphthalen-2-ol has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(6-(Methylsulfonamido)-3-methoxy-2,4-dimethylphenyl)-3-methoxynaphthalen-2-ol involves its interaction with specific molecular targets. The sulfonamido group may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The methoxy groups can enhance the compound’s lipophilicity, facilitating its cellular uptake and distribution.

Comparison with Similar Compounds

Similar Compounds

    Sulfonamides: Compounds with similar sulfonamido groups, such as sulfamethoxazole and sulfadiazine.

    Methoxynaphthalenes: Compounds with methoxy-substituted naphthalene cores, like 1-methoxynaphthalene and 2-methoxynaphthalene.

Uniqueness

1-(6-(Methylsulfonamido)-3-methoxy-2,4-dimethylphenyl)-3-methoxynaphthalen-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of methoxy and sulfonamido groups makes it a versatile compound for various applications.

Properties

Molecular Formula

C21H23NO5S

Molecular Weight

401.5 g/mol

IUPAC Name

N-[2-(2-hydroxy-3-methoxynaphthalen-1-yl)-4-methoxy-3,5-dimethylphenyl]methanesulfonamide

InChI

InChI=1S/C21H23NO5S/c1-12-10-16(22-28(5,24)25)18(13(2)21(12)27-4)19-15-9-7-6-8-14(15)11-17(26-3)20(19)23/h6-11,22-23H,1-5H3

InChI Key

NYLBMXVDAQUTJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1OC)C)C2=C(C(=CC3=CC=CC=C32)OC)O)NS(=O)(=O)C

Origin of Product

United States

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